molecular formula C17H19NO4S B2610707 Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate CAS No. 477567-97-8

Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate

Cat. No.: B2610707
CAS No.: 477567-97-8
M. Wt: 333.4
InChI Key: BRIHLNRBNNPHHD-UHFFFAOYSA-N
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Description

“Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . The molecular weight of “this compound” is 304.37 .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S 3 ˙‾ (provided in situ from Na 2 S or K 2 S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated the synthesis of novel thiophene derivatives, including Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate, and their evaluation for antiproliferative activity against cancer cell lines. These compounds have shown promising results, particularly against breast and colon cancer cells, highlighting their potential as anticancer agents (Ghorab et al., 2013).

Antibacterial and Antifungal Activities

Studies have also focused on the synthesis of new cycloalkylthiophene-Schiff bases and their metal complexes, revealing significant antibacterial and antifungal properties. This research underscores the potential of this compound derivatives in combating pathogenic strains and fungal infections, making them valuable in the development of new antimicrobial agents (Altundas et al., 2010).

Synthesis and Chemical Properties

Further research has explored the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the chemical properties and potential applications of this compound derivatives. These studies contribute to our understanding of the compound's synthesis pathways and potential utility in creating pharmacologically active molecules (Tang Li-jua, 2015).

Antioxidant and Anti-inflammatory Activities

There is also evidence of antioxidant and anti-inflammatory activities among novel compounds synthesized from this compound. These compounds have been evaluated for their in vitro antioxidant properties and in vivo anti-inflammatory activities, demonstrating significant potential in the treatment of inflammatory conditions (Madhavi et al., 2017).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties . This compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with microbial proteins, disrupting their function and leading to antimicrobial effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of kinases, which are crucial regulators of cell signaling pathways . By inhibiting or activating specific kinases, this compound can alter cell function and behavior. Furthermore, it may affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity and function. For instance, thiophene derivatives have been reported to inhibit enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase . By binding to the active site of these enzymes, this compound can prevent the production of pro-inflammatory molecules, thereby reducing inflammation. Additionally, it may modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, thiophene derivatives may undergo metabolic degradation, leading to the formation of metabolites with different biological activities . These metabolites may have distinct effects on cellular processes, contributing to the overall temporal effects of the compound. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or protein activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies can provide valuable information on the safe and effective dosage range of this compound. Additionally, the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, can influence its dosage effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For example, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates may undergo further metabolic transformations, resulting in the production of metabolites with different biological activities. The effects of this compound on metabolic flux and metabolite levels can provide insights into its overall metabolic profile and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution . For instance, thiophene derivatives can be transported across cell membranes by organic anion transporters or efflux pumps. Once inside the cells, this compound may accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall pharmacokinetic properties and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiophene derivatives can be localized to the nucleus, where they may interact with transcription factors or DNA, influencing gene expression. Alternatively, they may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound can provide insights into its specific mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-methyl-5-(3-phenoxypropanoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-21-17(20)16-12(2)11-15(23-16)18-14(19)9-10-22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIHLNRBNNPHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CCOC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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